molecular formula C8H12BrNOS B13251300 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol

1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol

Cat. No.: B13251300
M. Wt: 250.16 g/mol
InChI Key: OJVYGGFDXDOKJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and a propanol derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amine and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methylamino]propan-2-ol

InChI

InChI=1S/C8H12BrNOS/c1-6(11)4-10-5-8-7(9)2-3-12-8/h2-3,6,10-11H,4-5H2,1H3

InChI Key

OJVYGGFDXDOKJE-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C=CS1)Br)O

Origin of Product

United States

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